Synthesis Yield from Isobutyryl Chloride: 98% for N-Methoxy-N,2-dimethylpropanamide
N-Methoxy-N,2-dimethylpropanamide can be synthesized from isobutyryl chloride and N,O-dimethylhydroxylamine hydrochloride in approximately 98% yield . A second route using the same acid chloride with N-methyl-N-methoxyamine hydrochloride gives approximately 76% yield . In comparison, the synthesis of N-methoxy-N-methylacetamide from acetyl chloride typically proceeds in 75–89% yields using standard Weinreb amidation protocols, while the sterically demanding N-methoxy-N-methylpivalamide often requires more forcing conditions and yields can be lower due to the hindered pivaloyl group [1].
| Evidence Dimension | Synthesis yield from acyl chloride + MeNHOMe·HCl |
|---|---|
| Target Compound Data | ~98% yield (isobutyryl chloride route) |
| Comparator Or Baseline | N-Methoxy-N-methylacetamide: 75–89% yield (standard protocol); N-Methoxy-N-methylpivalamide: often lower, conditions-dependent |
| Quantified Difference | Target compound achieves up to 98% vs. 75–89% for acetyl analog; pivaloyl analog yields are generally lower due to steric hindrance |
| Conditions | Reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride; room temperature or mild conditions |
Why This Matters
A near-quantitative synthesis yield reduces raw material cost and purification burden, making N-methoxy-N,2-dimethylpropanamide an economically favorable choice among Weinreb amide building blocks at procurement scale.
- [1] Preparation of One-Carbon Homologated Amides via Trichloromethyl Carbinols. ACS Publication data; Weinreb amide yields 75–89% (Table 4). DOI reference embedded in datapdf.com summary. View Source
